Cas no 2103430-32-4 (4-amino-4-{imidazo1,2-apyrazin-3-yl}butanoic acid)

4-amino-4-{imidazo1,2-apyrazin-3-yl}butanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-amino-4-{imidazo1,2-apyrazin-3-yl}butanoic acid
- 4-amino-4-{imidazo[1,2-a]pyrazin-3-yl}butanoic acid
- EN300-1727123
- 2103430-32-4
-
- インチ: 1S/C10H12N4O2/c11-7(1-2-10(15)16)8-5-13-9-6-12-3-4-14(8)9/h3-7H,1-2,11H2,(H,15,16)
- InChIKey: SIXRFRVFLOEDNI-UHFFFAOYSA-N
- ほほえんだ: OC(CCC(C1=CN=C2C=NC=CN12)N)=O
計算された属性
- せいみつぶんしりょう: 220.09602564g/mol
- どういたいしつりょう: 220.09602564g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 261
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2.8
- トポロジー分子極性表面積: 93.5Ų
4-amino-4-{imidazo1,2-apyrazin-3-yl}butanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1727123-10.0g |
4-amino-4-{imidazo[1,2-a]pyrazin-3-yl}butanoic acid |
2103430-32-4 | 10g |
$6450.0 | 2023-06-04 | ||
Enamine | EN300-1727123-0.5g |
4-amino-4-{imidazo[1,2-a]pyrazin-3-yl}butanoic acid |
2103430-32-4 | 0.5g |
$1440.0 | 2023-09-20 | ||
Enamine | EN300-1727123-1g |
4-amino-4-{imidazo[1,2-a]pyrazin-3-yl}butanoic acid |
2103430-32-4 | 1g |
$1500.0 | 2023-09-20 | ||
Enamine | EN300-1727123-0.05g |
4-amino-4-{imidazo[1,2-a]pyrazin-3-yl}butanoic acid |
2103430-32-4 | 0.05g |
$1261.0 | 2023-09-20 | ||
Enamine | EN300-1727123-5.0g |
4-amino-4-{imidazo[1,2-a]pyrazin-3-yl}butanoic acid |
2103430-32-4 | 5g |
$4349.0 | 2023-06-04 | ||
Enamine | EN300-1727123-2.5g |
4-amino-4-{imidazo[1,2-a]pyrazin-3-yl}butanoic acid |
2103430-32-4 | 2.5g |
$2940.0 | 2023-09-20 | ||
Enamine | EN300-1727123-1.0g |
4-amino-4-{imidazo[1,2-a]pyrazin-3-yl}butanoic acid |
2103430-32-4 | 1g |
$1500.0 | 2023-06-04 | ||
Enamine | EN300-1727123-0.25g |
4-amino-4-{imidazo[1,2-a]pyrazin-3-yl}butanoic acid |
2103430-32-4 | 0.25g |
$1381.0 | 2023-09-20 | ||
Enamine | EN300-1727123-0.1g |
4-amino-4-{imidazo[1,2-a]pyrazin-3-yl}butanoic acid |
2103430-32-4 | 0.1g |
$1320.0 | 2023-09-20 | ||
Enamine | EN300-1727123-5g |
4-amino-4-{imidazo[1,2-a]pyrazin-3-yl}butanoic acid |
2103430-32-4 | 5g |
$4349.0 | 2023-09-20 |
4-amino-4-{imidazo1,2-apyrazin-3-yl}butanoic acid 関連文献
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
2. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
-
6. Back matter
-
Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
4-amino-4-{imidazo1,2-apyrazin-3-yl}butanoic acidに関する追加情報
Comprehensive Overview of 4-amino-4-{imidazo[1,2-a]pyrazin-3-yl}butanoic acid (CAS No. 2103430-32-4)
4-amino-4-{imidazo[1,2-a]pyrazin-3-yl}butanoic acid (CAS No. 2103430-32-4) is a novel heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and drug discovery. This compound, characterized by its unique imidazo[1,2-a]pyrazine core, is a subject of ongoing research due to its potential applications in targeting various biological pathways. Its molecular structure combines an amino acid backbone with a heterocyclic aromatic system, making it a promising candidate for the development of new therapeutic agents.
Recent studies have highlighted the role of imidazo[1,2-a]pyrazine derivatives in modulating key enzymes and receptors, particularly in the context of neurodegenerative diseases and metabolic disorders. Researchers are increasingly focusing on this scaffold due to its ability to interact with G-protein-coupled receptors (GPCRs), which are critical targets in modern pharmacology. The 4-amino-4-{imidazo[1,2-a]pyrazin-3-yl}butanoic acid derivative, in particular, has shown promise in preliminary assays for its bioavailability and blood-brain barrier permeability, two factors essential for central nervous system (CNS) drug development.
The synthesis of 4-amino-4-{imidazo[1,2-a]pyrazin-3-yl}butanoic acid involves multi-step organic reactions, often starting from commercially available pyrazine precursors. Key steps include cyclization to form the imidazo[1,2-a]pyrazine ring, followed by functionalization to introduce the amino acid moiety. Advanced techniques such as microwave-assisted synthesis and catalytic asymmetric hydrogenation have been employed to improve yield and enantioselectivity, addressing common challenges in the preparation of such complex molecules.
In the context of drug discovery, this compound is often compared to other small molecule inhibitors and allosteric modulators. Its structural features make it a versatile building block for the design of targeted therapies, particularly in areas like oncology and inflammatory diseases. The imidazo[1,2-a]pyrazine core is known for its ability to engage in π-π stacking interactions, enhancing binding affinity to protein targets. This property is leveraged in the development of high-throughput screening libraries, where 4-amino-4-{imidazo[1,2-a]pyrazin-3-yl}butanoic acid serves as a valuable scaffold.
From a pharmacokinetic perspective, this compound exhibits favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles in preclinical models. Its logP value and polar surface area are within optimal ranges for oral bioavailability, a critical consideration for drug-like molecules. Researchers are also exploring its potential as a prodrug, with modifications to the amino acid group to enhance tissue specificity.
The growing interest in 4-amino-4-{imidazo[1,2-a]pyrazin-3-yl}butanoic acid is reflected in the increasing number of patent applications and scientific publications citing its use. Topics such as structure-activity relationships (SAR) and fragment-based drug design frequently feature this compound, underscoring its relevance in contemporary medicinal chemistry. Additionally, its potential role in addressing antibiotic resistance has been a subject of recent investigations, aligning with global health priorities.
In summary, 4-amino-4-{imidazo[1,2-a]pyrazin-3-yl}butanoic acid (CAS No. 2103430-32-4) represents a compelling example of how heterocyclic chemistry continues to drive innovation in pharmaceutical research. Its unique structural attributes and broad applicability position it as a key player in the development of next-generation therapeutics, particularly in areas with unmet medical needs. As research progresses, this compound is likely to feature prominently in discussions about personalized medicine and targeted drug delivery systems.
2103430-32-4 (4-amino-4-{imidazo1,2-apyrazin-3-yl}butanoic acid) 関連製品
- 38694-48-3(Diethylphosphonobutanoic acid)
- 2763780-03-4(1-Bromo-2-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene)
- 2228630-87-1(3,3-difluoro-3-(2-methoxynaphthalen-1-yl)propanoic acid)
- 1394042-10-4(4-chloro-N-(2-methylpropyl)aniline hydrochloride)
- 2138121-47-6(3-(2-Tert-butyl-5-hydroxycyclohexyl)-6-methyl-3,4-dihydropyrimidin-4-one)
- 1201194-56-0(2-(5-methyl-2-pyridyl)acetic acid;hydrochloride)
- 2034253-23-9(2-cyclohexyl-1-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one)
- 2168244-96-8(6-fluoro-5H,6H,7H,8H-1,2,4triazolo1,5-apyridin-2-amine)
- 1805473-62-4(Methyl 5-cyano-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-carboxylate)
- 1095106-58-3([1-(3-Ethoxyphenyl)ethyl](methyl)amine)




